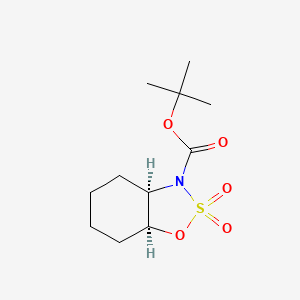

(R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester

Description

Properties

IUPAC Name |

tert-butyl (3aR,7aS)-2,2-dioxo-3a,4,5,6,7,7a-hexahydrobenzo[d]oxathiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5S/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17-18(12,14)15/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTRZKVOSCVFJO-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCCC2OS1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CCCC[C@@H]2OS1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111418 | |

| Record name | 3H-1,2,3-Benzoxathiazole-3-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, 2,2-dioxide, (3aR,7aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206227-47-5 | |

| Record name | 3H-1,2,3-Benzoxathiazole-3-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, 2,2-dioxide, (3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206227-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,3-Benzoxathiazole-3-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, 2,2-dioxide, (3aR,7aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxathiazole core. Subsequent esterification reactions are used to introduce the t-butyl ester group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with different substituents on the benzoxathiazole core.

Scientific Research Applications

Enzyme Inhibition

Studies have indicated that (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester may possess enzyme inhibitory properties. A notable study published in "Bioorganic & Medicinal Chemistry Letters" explored its potential as an inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes. The study found that the compound exhibited weak to moderate inhibitory activity against certain carbonic anhydrase isoforms.

Medicinal Chemistry

Compounds containing benzothiazole structures are widely studied for their biological activities, including anti-inflammatory and anticancer properties. The unique stereochemistry and functional groups of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole enhance its potential applications in drug development.

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | C₇H₁₃N₁O₅S | Similar oxathiazolidine core; used in medicinal chemistry |

| Benzothiazole derivatives | Varies | Broad range of biological activities; used in pharmaceuticals |

| Methyl tert-butyl ether | C₄H₉O | Primarily a fuel additive; less biologically active than benzothiazoles |

Case Study 1: Carbonic Anhydrase Inhibition

A study investigated the inhibitory effects of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole on various carbonic anhydrase isoforms. The results indicated that while the compound showed some inhibitory activity, further optimization is required to enhance efficacy and specificity for therapeutic applications.

Case Study 2: Structural Analogues

Research into structural analogues of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole revealed insights into modifying the compound to enhance biological activity. Modifications to the tert-butyl ester group have been explored to improve solubility and bioavailability in drug formulations.

Mechanism of Action

The mechanism by which (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Parameter | Target Compound (R,S) | Analog (4R,5S) |

|---|---|---|

| CAS No. | 1206227-47-5 | 1293372-65-2 |

| Molecular Formula | C₁₁H₁₉NO₅S | C₁₉H₂₁NO₅S |

| Molecular Weight | 297.07 g/mol | 375.07 g/mol |

| Core Ring System | Hexahydrobenzoxathiazole (6-membered, saturated) | Oxathiazolidine (5-membered, unsaturated) |

| Substituents | Benzene fusion, t-butyl ester | 4,5-Diphenyl groups, t-butyl ester |

| Stereochemistry | Racemic (R,S) at C3 | Chiral (4R,5S) configuration |

Structural Differences

Ring System :

- The target compound features a six-membered hexahydrobenzoxathiazole ring, which is saturated and fused to a benzene ring. This saturation enhances conformational flexibility .

- The analog contains a five-membered oxathiazolidine ring with two aromatic phenyl groups at positions 4 and 5, introducing steric bulk and rigidity .

Functional Groups: Both compounds share the sulfone (dioxide) and t-butyl ester groups, critical for stability and solubility in organic solvents.

Stereochemical Impact :

- The (4R,5S) configuration in the analog provides a defined chiral environment, making it suitable for enantioselective reactions. In contrast, the racemic (R,S) nature of the target compound may limit its utility in asymmetric synthesis unless resolved .

Biological Activity

(R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester is a complex organic compound recognized for its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition studies, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₉NO₅S and a molecular weight of approximately 277.34 g/mol. Its unique structure includes a benzothiazole core, which is known for diverse biological activities. The presence of a carboxylic acid functional group and a tert-butyl ester moiety enhances its potential applications in medicinal chemistry.

Enzyme Inhibition Studies

One significant area of research on this compound involves its inhibitory effects on carbonic anhydrases , which are crucial enzymes involved in various physiological processes. A study published in "Bioorganic & Medicinal Chemistry Letters" in 2012 indicated that this compound exhibited weak to moderate inhibitory activity against certain carbonic anhydrase isoforms . This suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial.

Research into the binding affinity of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole with biological targets has been conducted to elucidate its mechanism of action. Interaction studies typically focus on how the compound binds to enzymes or receptors, providing insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | Oxathiazolidine core | Used in medicinal chemistry |

| Benzothiazole derivatives | Varies | Broad range of biological activities; used in pharmaceuticals |

| Methyl tert-butyl ether | Simple ether | Primarily used as a fuel additive; less biologically active |

The unique stereochemistry and functional groups of (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole distinguish it from other compounds and enhance its biological properties.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R,S)-Hexahydro-3H-1,2,3-benzoxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiols with epoxides or through stereoselective oxidation of precursor heterocycles. Key steps include the use of anhydrous conditions and catalytic bases (e.g., triethylamine) to minimize side reactions. Yield optimization requires rigorous temperature control (0–5°C during critical steps) and purification via silica gel chromatography (hexane/ethyl acetate gradients). Evidence from analogous oxathiazolidine syntheses highlights yields of 84% under optimized reflux conditions with inert gas protection .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration (R/S) of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is the gold standard for enantiomeric separation. Complementary techniques include -NMR coupling constant analysis of adjacent protons and X-ray crystallography for absolute configuration determination. For example, -NMR chemical shifts between 75–85 ppm are diagnostic for the t-butyl ester group, aiding structural confirmation .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis, and what strategies mitigate racemization?

- Methodological Answer : Racemization is prevalent under basic or high-temperature conditions due to partial ring-opening of the oxathiazole moiety. Mitigation strategies include:

- Using low-polarity solvents (e.g., dichloromethane) to stabilize the transition state.

- Incorporating chiral auxiliaries or asymmetric catalysts (e.g., Rh-complexes) to enforce stereocontrol.

Evidence from air-sensitive oxathiazolidine derivatives underscores the necessity of argon atmospheres and cold storage (-20°C) to preserve stereochemical integrity .

Q. What are the critical stability considerations for long-term storage, and how can degradation products be characterized?

- Methodological Answer : The compound is prone to hydrolysis of the sulfone group and oxidation of the benzoxathiazole ring under ambient conditions. Stability studies recommend storage at -20°C under argon with desiccants. Degradation products (e.g., carboxylic acid derivatives) can be identified via LC-MS ( shifts of +18 Da indicate hydration) and -NMR if fluorinated analogs are used as tracers .

Q. How can discrepancies in catalytic activity data for metal-ligand complexes involving this compound be resolved?

- Methodological Answer : Contradictions often arise from impurities in the ligand (>97% purity is critical; see ), solvent effects (e.g., DMSO vs. THF), or metal coordination geometry. Methodological resolutions include:

- Reproducing reactions with independently synthesized ligand batches.

- Conducting X-ray absorption spectroscopy (XAS) to confirm metal-ligand binding modes.

- Comparing turnover frequencies (TOF) across multiple substrates to isolate ligand-specific effects.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Divergent reactivity may stem from variations in metal precursors (e.g., Pd vs. Cu) or oxidizing agents. Systematic studies should:

- Standardize reaction parameters (e.g., 1:1 ligand/metal ratio, 60°C in toluene).

- Use kinetic profiling (e.g., in situ IR) to track intermediate formation.

- Validate results with computational models (DFT) to identify favorable transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.